N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
The molecule “N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring . The molecule also contains a pyrazolo[5,1-b][1,3]oxazine ring and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorene moiety would likely contribute to the compound’s aromaticity and stability, while the pyrazolo[5,1-b][1,3]oxazine ring and carboxamide group could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The fluorene moiety might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorene moiety could contribute to its fluorescence properties . The compound’s solubility, melting point, and boiling point would depend on factors such as its molecular weight and the nature of its functional groups .Scientific Research Applications
Apoptosis Induction in Cancer Cells
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, a compound structurally related to N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, was identified as a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound demonstrated sub-micromolar potencies in inducing caspase activation and inhibiting cell growth in various human cancer cell lines, such as T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells. It was found to arrest HCT116 cells in the G(2)/M phase followed by apoptosis, as determined by flow cytometry. This suggests potential applications in cancer therapy through the induction of programmed cell death in cancerous cells (Kemnitzer et al., 2009).
Synthesis of Fluorocontaining Derivatives
Research has been conducted on synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the versatility of the N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold in chemical synthesis. These derivatives were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines, leading to the formation of amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Eleev et al., 2015).
Anti-Influenza Virus Activity
A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant anti-influenza A virus (subtype H5N1) activity. These compounds, developed through a series of chemical reactions starting from benzoyl isothiocyanate, were tested in vitro for their ability to inhibit the bird flu influenza virus, showcasing their potential as antiviral agents. This highlights the application of compounds related to N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide in the development of new antiviral drugs (Hebishy et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-12-19-23(22-18)8-3-9-25-19)21-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGVNPAYARWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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